molecular formula C15H15F3N4O B2413027 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2195953-61-6

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2413027
CAS No.: 2195953-61-6
M. Wt: 324.307
InChI Key: KPBOJBYULPNBRE-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a trifluoromethyl group

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: It can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The azetidine ring can be introduced through subsequent reactions involving appropriate precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

  • Addition Reactions: Reagents like Grignard reagents or organolithium compounds can be used for addition reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring, in particular, can bind to various enzymes and receptors, influencing biological processes. The trifluoromethyl group can enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

  • 1,2,3-Triazole derivatives

  • Azetidine derivatives

  • Trifluoromethyl-substituted compounds

Properties

IUPAC Name

1-[3-(triazol-2-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)12-4-1-11(2-5-12)3-6-14(23)21-9-13(10-21)22-19-7-8-20-22/h1-2,4-5,7-8,13H,3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBOJBYULPNBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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